(Z)-alpha-Chlorobenzeneacrylic acid ethyl ester
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Overview
Description
(Z)-alpha-Chlorobenzeneacrylic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound features a chlorinated benzene ring attached to an acrylic acid ethyl ester, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-alpha-Chlorobenzeneacrylic acid ethyl ester typically involves the esterification of alpha-chlorobenzeneacrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. Common catalysts used in this process include sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
(Z)-alpha-Chlorobenzeneacrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: The major product is alpha-chlorobenzeneacrylic acid.
Reduction: The major product is alpha-chlorobenzeneacrylic alcohol.
Substitution: Depending on the nucleophile used, various substituted derivatives of the ester can be formed.
Scientific Research Applications
(Z)-alpha-Chlorobenzeneacrylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The ester is utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of (Z)-alpha-Chlorobenzeneacrylic acid ethyl ester involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s metabolism and subsequent biological effects. The molecular pathways involved include the activation of esterases and the subsequent release of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- Methyl alpha-chlorobenzeneacrylate
- Propyl alpha-chlorobenzeneacrylate
- Butyl alpha-chlorobenzeneacrylate
Uniqueness
(Z)-alpha-Chlorobenzeneacrylic acid ethyl ester is unique due to its specific ester group and the presence of a chlorine atom on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The Z-configuration also plays a role in its stereochemistry, affecting its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
ethyl (Z)-2-chloro-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMZTPSQWDXUGC-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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